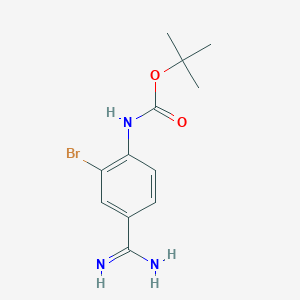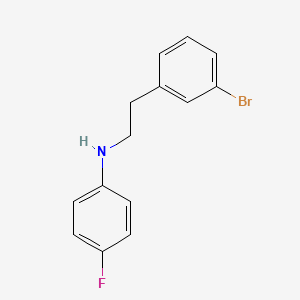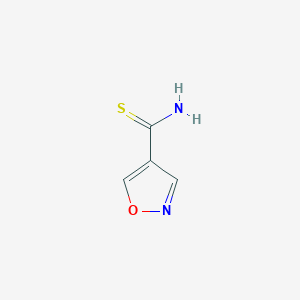
1-(4-(Trifluoromethyl)phenyl)propan-1-amine
Overview
Description
1-(4-(Trifluoromethyl)phenyl)propan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine moiety. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science, due to the unique properties imparted by the trifluoromethyl group.
Mechanism of Action
Target of Action
1-(4-(Trifluoromethyl)phenyl)propan-1-amine primarily targets the central nervous system (CNS). It is known to interact with monoamine transporters, particularly the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). These transporters play crucial roles in regulating neurotransmitter levels in the synaptic cleft, thereby influencing mood, cognition, and overall brain function .
Mode of Action
The compound acts as a reuptake inhibitor for serotonin, norepinephrine, and dopamine. By binding to SERT, NET, and DAT, it prevents the reabsorption of these neurotransmitters back into the presynaptic neuron. This leads to an increased concentration of serotonin, norepinephrine, and dopamine in the synaptic cleft, enhancing neurotransmission and improving mood and cognitive functions .
Biochemical Pathways
The inhibition of monoamine reuptake affects several biochemical pathways:
These pathways collectively contribute to the compound’s therapeutic effects, particularly in treating depression and anxiety disorders.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
- Excretion : Metabolites are excreted via the kidneys. The compound has a relatively long half-life, contributing to sustained therapeutic effects .
Result of Action
At the molecular level, the increased availability of serotonin, norepinephrine, and dopamine enhances synaptic transmission. This results in improved mood, reduced anxiety, and better cognitive function. At the cellular level, prolonged exposure to higher neurotransmitter levels can lead to receptor downregulation and changes in gene expression, contributing to long-term therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s stability and efficacy. For instance:
- Interactions with Other Substances : Co-administration with other drugs or dietary components can affect the compound’s absorption and metabolism, potentially altering its therapeutic effects .
Understanding these factors is crucial for optimizing the compound’s use in clinical settings.
: Processes | Free Full-Text | FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years : (S)-Fluoxetine: Uses, Interactions, Mechanism of Action - DrugBank Online
Biochemical Analysis
Biochemical Properties
It is known that the compound has a similar structure to fluoxetine , a well-known antidepressant drug. Fluoxetine is known to interact with various enzymes and proteins, including the serotonin reuptake transporter protein
Cellular Effects
Given its structural similarity to fluoxetine, it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As with its cellular effects, its mechanism of action may be similar to that of fluoxetine, which works by blocking the reuptake of serotonin, thereby increasing the amount of serotonin in the brain
Metabolic Pathways
Given its structural similarity to fluoxetine, it may be involved in similar metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde.
Reductive Amination: The aldehyde is then subjected to reductive amination with propan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Trifluoromethyl)phenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(4-(Trifluoromethyl)phenyl)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of antidepressants and other therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a similar trifluoromethyl group, known for its serotonin reuptake inhibition.
Paroxetine: Another antidepressant with a trifluoromethyl group, used for treating depression and anxiety disorders.
Trifluoromethylphenyl derivatives: Various compounds with trifluoromethyl groups that exhibit unique pharmacological and chemical properties.
Uniqueness
1-(4-(Trifluoromethyl)phenyl)propan-1-amine stands out due to its specific structural features and the presence of the trifluoromethyl group, which imparts unique electronic and steric effects. These effects enhance the compound’s stability, lipophilicity, and overall bioactivity, making it a valuable molecule in various research and industrial applications.
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOETTZCHIABKPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593490 | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439811-20-8, 885276-54-0 | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





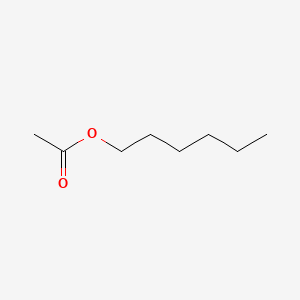

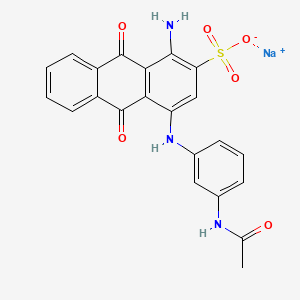


![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3431083.png)

